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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

Cat. No.: B033637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and data for the in-situ generation of active catalysts

from tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂). This precursor is a versatile source of

catalytically active rhodium species for a variety of organic transformations, most notably

hydroformylation and hydrosilylation. The in-situ technique avoids the need to synthesize and

isolate sensitive organometallic catalysts, offering a more direct and efficient route to catalysis.

Application Note 1: Hydroformylation of Olefins
The in-situ generation of rhodium-based catalysts from Rh₄(CO)₁₂ is highly effective for the

hydroformylation of olefins, a crucial reaction for the industrial production of aldehydes. Under

hydroformylation conditions (CO and H₂ pressure), the Rh₄(CO)₁₂ cluster fragments to form

highly active mononuclear rhodium hydride species, such as HRh(CO)₃. This method is

applicable to a range of olefin substrates.

Experimental Protocol: Hydroformylation of 1-Octene
This protocol describes a general procedure for the hydroformylation of 1-octene using a

catalyst generated in-situ from Rh₄(CO)₁₂.

Materials:
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Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂)

1-Octene (substrate)

Toluene (solvent, anhydrous)

Syngas (CO/H₂ mixture, 1:1)

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet

Standard Schlenk line and glassware for handling air-sensitive compounds

Procedure:

Reactor Preparation: Ensure the autoclave reactor is clean, dry, and has been purged with

an inert gas (e.g., nitrogen or argon).

Charging the Reactor:

Under an inert atmosphere, charge the reactor with the desired amount of Rh₄(CO)₁₂. A

typical catalyst loading is in the range of 0.01-0.1 mol% relative to the substrate.

Add anhydrous toluene to the reactor. The solvent volume should be sufficient to dissolve

the reactants and allow for efficient stirring.

Add 1-octene to the reactor.

Sealing and Purging: Seal the reactor and purge it several times with syngas (CO/H₂) to

remove any residual inert gas.

Pressurization and Heating:

Pressurize the reactor with the CO/H₂ (1:1) mixture to the desired pressure (e.g., 6 MPa).

Begin stirring and heat the reactor to the reaction temperature (e.g., 100 °C).

Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup

allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-
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octene and the selectivity for the aldehyde products (nonanal and 2-methyloctanal).

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room

temperature and carefully vent the excess gas in a well-ventilated fume hood.

Product Isolation: Open the reactor and collect the reaction mixture. The product aldehydes

can be isolated and purified by distillation.

Application Note 2: Hydrosilylation of Ketones
Catalysts generated in-situ from Rh₄(CO)₁₂ are also effective for the hydrosilylation of ketones

to the corresponding silyl ethers, which can be subsequently hydrolyzed to secondary alcohols.

This reaction is a mild and efficient method for the reduction of carbonyl compounds.

Experimental Protocol: Hydrosilylation of Acetophenone
This protocol provides a general method for the hydrosilylation of acetophenone with

diphenylsilane.

Materials:

Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂)

Acetophenone (substrate)

Diphenylsilane (hydrosilylating agent)

Toluene (solvent, anhydrous)

Schlenk flask

Magnetic stirrer

Inert gas supply (nitrogen or argon)

Procedure:

Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask and purge the flask with an

inert gas.
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Charging the Flask:

Under a positive pressure of inert gas, add Rh₄(CO)₁₂ (e.g., 0.1 mol%) and anhydrous

toluene to the flask.

Add acetophenone to the reaction mixture.

Add diphenylsilane (typically a slight excess, e.g., 1.1 equivalents) to the flask.

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) or GC analysis.

Work-up and Isolation:

Once the reaction is complete, the solvent can be removed under reduced pressure.

The resulting silyl ether can be purified by column chromatography on silica gel.

For conversion to the alcohol, the crude silyl ether can be treated with a mild acid (e.g.,

HCl in methanol) or a fluoride source (e.g., TBAF).

Quantitative Data
The following tables summarize quantitative data for the hydroformylation of various olefins

using catalysts generated in-situ from Rh₄(CO)₁₂.

Table 1: Hydroformylation of Various Olefins
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Table 2: Kinetic Parameters for the Bimetallic Hydroformylation of Cyclopentene[4]

Parameter Value Units

ΔH‡ (bilinear term) 47 ± 8 kJ/mol

ΔS‡ (bilinear term) -88 ± 28 J/(mol·K)

Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the proposed catalytic cycles and experimental workflows.
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Experimental Workflow: Hydroformylation

1. Prepare Reactor 2. Charge Rh4(CO)12,
Solvent, Olefin

3. Seal and Purge
with Syngas 4. Pressurize and Heat 5. Monitor Reaction 6. Cool and

Depressurize 7. Isolate Product

Click to download full resolution via product page

Figure 1. A generalized experimental workflow for olefin hydroformylation.
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Figure 2. Simplified catalytic cycle for hydroformylation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b033637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bimetallic Synergistic Catalysis
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Figure 3. Logical relationship in bimetallic hydroformylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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